REACTION_SMILES
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[Br:1][c:2]1[cH:3][nH:4][c:5]2[n:6][cH:7][cH:8][cH:9][c:10]12.[C:11](=[O:12])([O-:13])[O-:14].[CH3:27][C:28](=[O:29])[CH3:30].[K+:15].[K+:16].[c:17]1([S:23](=[O:24])(=[O:25])[Cl:26])[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[Br:1][c:2]1[cH:3][n:4]([S:23]([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)(=[O:24])=[O:25])[c:5]2[n:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1c[nH]c2ncccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccccc1)n1cc(Br)c2cccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |